molecular formula C12H17NO5 B13042499 (1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

(1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B13042499
M. Wt: 255.27 g/mol
InChI Key: BSTZJNFIHJNFQF-JMCQJSRRSA-N
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Description

(1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound that features a unique structure with potential applications in various fields of chemistry and biology. This compound is characterized by its rigid bicyclic framework, which can influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, to protect functional groups during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the synthesis is also a critical factor in industrial production.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into certain binding sites, influencing the activity of enzymes or receptors. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (1R,4R)-7-Azabicyclo[2.2.1]heptane-1-carboxylic acid: Lacks the tert-butoxycarbonyl group, which can affect its reactivity and interactions.

    (1R,4R)-3-Oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid: Similar structure but without the tert-butoxycarbonyl group, leading to different chemical properties.

Uniqueness

The presence of the tert-butoxycarbonyl group in (1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid provides unique protective properties during synthesis and can influence its reactivity and interactions with other molecules. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H17NO5

Molecular Weight

255.27 g/mol

IUPAC Name

(1R,4R)-7-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

InChI

InChI=1S/C12H17NO5/c1-11(2,3)18-10(17)13-7-4-5-12(13,9(15)16)6-8(7)14/h7H,4-6H2,1-3H3,(H,15,16)/t7-,12-/m1/s1

InChI Key

BSTZJNFIHJNFQF-JMCQJSRRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@@]1(CC2=O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1(CC2=O)C(=O)O

Origin of Product

United States

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